molecular formula C9H16N2O B2728851 [2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine CAS No. 626216-39-5

[2-(Dimethylamino)ethyl](furan-2-ylmethyl)amine

Cat. No.: B2728851
CAS No.: 626216-39-5
M. Wt: 168.24
InChI Key: FSUKHKIOJCSGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethylamine is a chemical compound with the molecular formula C9H16N2O. It is known for its unique structure, which includes a furan ring and a dimethylaminoethyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of furan-2-carbaldehyde with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production methods for 2-(Dimethylamino)ethylamine are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form more saturated amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles can be used to substitute the dimethylamino group, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can yield more saturated amine derivatives.

Scientific Research Applications

2-(Dimethylamino)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-(furan-2-yl)ethylamine: This compound has a similar structure but includes a pyridine ring instead of a furan ring.

    2-(Dimethylamino)-2-(thiophen-2-yl)ethylamine: This compound features a thiophene ring in place of the furan ring.

Uniqueness

The uniqueness of 2-(Dimethylamino)ethylamine lies in its specific combination of a furan ring and a dimethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11(2)6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUKHKIOJCSGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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